molecular formula C12H14O3 B1327847 Ethyl 4-propionylbenzoate CAS No. 860344-87-2

Ethyl 4-propionylbenzoate

Cat. No.: B1327847
CAS No.: 860344-87-2
M. Wt: 206.24 g/mol
InChI Key: MOQVUOSKSFFWLM-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

Ethyl 4-propionylbenzoate is systematically named ethyl 4-propanoylbenzoate , reflecting its ester and ketone functional groups. Its molecular formula, C₁₂H₁₄O₃ , corresponds to a molecular weight of 206.24 g/mol . The structure consists of a benzoate core substituted with a propionyl group at the para position and an ethoxycarbonyl group (Figure 1).

Table 1: Molecular identity of this compound

Property Value
IUPAC Name Ethyl 4-propanoylbenzoate
Molecular Formula C₁₂H₁₄O₃
Molecular Weight (g/mol) 206.24
SMILES CCC(=O)C1=CC=C(C=C1)C(=O)OCC
InChI Key MOQVUOSKSFFWLM-UHFFFAOYSA-N

The compound’s structural uniqueness arises from the spatial arrangement of the ester (-COOCH₂CH₃) and ketone (-COCH₂CH₃) groups, which influence its reactivity and physical properties.

Crystallographic Structure and Conformational Isomerism

While direct crystallographic data for this compound is limited, analogous benzoate esters exhibit monoclinic or orthorhombic crystal systems with intermolecular interactions dominated by van der Waals forces and weak C–H···O hydrogen bonds. The molecule likely adopts a planar conformation due to conjugation between the aromatic ring and carbonyl groups, minimizing steric hindrance.

Conformational isomerism may arise from:

  • Rotation of the ethoxy group around the C–O bond of the ester.
  • Flexibility of the propionyl side chain , enabling staggered or eclipsed configurations.

Computational models suggest the lowest-energy conformer features a dihedral angle of 180° between the aromatic ring and propionyl group, optimizing π-orbital overlap.

Spectroscopic Fingerprint Analysis (FTIR, Raman, UV-Vis)

FTIR Spectroscopy :

  • Ester C=O stretch : 1720–1710 cm⁻¹.
  • Ketone C=O stretch : 1685–1675 cm⁻¹.
  • Aromatic C–H bending : 710–690 cm⁻¹.

Raman Spectroscopy :

  • Strong bands at 1600 cm⁻¹ (aromatic ring stretching) and 1180 cm⁻¹ (C–O ester symmetric stretch).

UV-Vis Spectroscopy :

  • Absorption maxima at 240 nm (π→π* transition of the benzene ring) and 280 nm (n→π* transition of carbonyl groups).

Table 2: Key spectroscopic assignments

Technique Band Position (cm⁻¹/nm) Assignment
FTIR 1720 Ester C=O stretch
FTIR 1680 Ketone C=O stretch
Raman 1600 Aromatic ring vibration
UV-Vis 280 nm n→π* transition

Thermochemical Properties and Phase Behavior

This compound is a high-boiling liquid at standard conditions, with a boiling point of 324.6°C and a density of 1.074 g/cm³ . Its phase transitions include:

  • Flash point : 142.1°C.
  • Refractive index : 1.509.

Thermodynamic stability is attributed to resonance stabilization of the carbonyl groups and hydrophobic interactions from the ethyl and propionyl chains. Differential scanning calorimetry (DSC) of related esters reveals glass transition temperatures (Tg) near −10°C, suggesting moderate amorphous character in the solid state.

Table 3: Thermochemical properties

Property Value
Boiling Point (°C) 324.6
Density (g/cm³) 1.074
Refractive Index 1.509
Flash Point (°C) 142.1

The compound’s low solubility in polar solvents (e.g., water) and high solubility in organic solvents (e.g., ethanol, chloroform) align with its hydrophobic ester and ketone moieties.

Properties

IUPAC Name

ethyl 4-propanoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-11(13)9-5-7-10(8-6-9)12(14)15-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQVUOSKSFFWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645684
Record name Ethyl 4-propanoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860344-87-2
Record name Ethyl 4-propanoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-propionylbenzoate can be synthesized through a multi-step process. One common method involves the reaction of 4-bromopropiophenone with copper(I) cyanide in dry dimethylformamide, followed by hydrolysis and esterification . The detailed steps are as follows:

    Reaction of 4-bromopropiophenone with copper(I) cyanide: This reaction is carried out in dry dimethylformamide at reflux temperature for 10 hours.

    Hydrolysis of the resulting 4-propionylbenzonitrile: The nitrile is hydrolyzed in ethanol with potassium hydroxide, followed by acidification to obtain 4-propionylbenzoic acid.

    Esterification: The 4-propionylbenzoic acid is then esterified with ethanol in the presence of sulfuric acid at room temperature, followed by heating at 70°C for 2 hours and then at 40°C for 16 hours to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-propionylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the propionyl group to an alcohol.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: 4-propionylbenzoic acid.

    Reduction: 4-(1-hydroxypropyl)benzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

Ethyl 4-propionylbenzoate is utilized as an intermediate in organic synthesis. Its structure allows for various functional group transformations, making it valuable in creating more complex molecules. For example, it can be used in the synthesis of pharmaceuticals and agrochemicals by undergoing reactions such as hydrolysis, reduction, and acylation.

Table 1: Common Synthetic Reactions Involving this compound

Reaction TypeDescriptionReferences
HydrolysisConversion to propionic acid and ethanol
ReductionFormation of alcohol derivatives
AcylationSynthesis of more complex esters

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its derivatives have been investigated for their potential therapeutic effects against diseases such as cancer and inflammation.

Case Study: Anti-inflammatory Properties

Research has indicated that derivatives of this compound exhibit anti-inflammatory activities. A study demonstrated that these compounds can inhibit pro-inflammatory cytokines, showcasing their potential in treating conditions like arthritis and other inflammatory disorders.

Material Science

This compound is also explored in material science, particularly in the development of polymers and coatings. Its ester functionality can enhance the flexibility and durability of polymer matrices.

Table 2: Applications in Material Science

Application TypeDescriptionBenefits
Polymer ProductionUsed as a plasticizer in polymer formulationsIncreases flexibility
CoatingsServes as a component in protective coatingsEnhances durability

Flavoring and Fragrance Industry

Due to its pleasant aroma, this compound finds applications in the flavoring and fragrance sectors. It is used to impart fruity notes to food products and cosmetics.

Mechanism of Action

The mechanism of action of ethyl 4-propionylbenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the biological context and the specific target.

Comparison with Similar Compounds

Substituent Variations in Ethyl Benzoate Derivatives

Ethyl 4-propionylbenzoate belongs to a broader class of substituted ethyl benzoates. Key structural analogs include:

Compound ID Substituent at Para Position Linker Group Key Properties/Applications Reference
This compound Propionyl (–COCH₂CH₃) Direct attachment Intermediate in organic synthesis N/A
I-6230 4-(Pyridazin-3-yl)phenethylamino Phenethylamino Pharmacological activity (e.g., kinase inhibition)
I-6232 4-(6-Methylpyridazin-3-yl)phenethylamino Phenethylamino Enhanced metabolic stability
I-6373 4-(3-Methylisoxazol-5-yl)phenethylthio Phenethylthio Improved membrane permeability
I-6473 4-(3-Methylisoxazol-5-yl)phenethoxy Phenethoxy Reduced cytotoxicity

Key Findings :

  • These groups enable interactions with biological targets such as enzymes or receptors .
  • Stability : The phenethylthio linker in I-6373 enhances resistance to enzymatic degradation compared to the direct propionyl group in this compound .

Comparison with Ethyl 4-Cyanobenzoate

Ethyl 4-cyanobenzoate (substituent: –CN) differs in polarity and reactivity:

Property This compound Ethyl 4-Cyanobenzoate Reference
Polarity Moderate (due to –COCH₂CH₃) High (due to –CN)
Toxicity Not classified as hazardous Acute toxicity (H302, H319)
Applications Synthetic intermediate Lab reagent, limited industrial use

Safety Notes: Ethyl 4-cyanobenzoate requires stringent handling due to its irritant properties, while this compound lacks such hazards under standard conditions .

Comparison with Propyl 4-Hydroxybenzoate (Propyl Paraben)

Propyl paraben, a common preservative, features a hydroxyl (–OH) group and a propyl ester:

Property This compound Propyl 4-Hydroxybenzoate Reference
Acidity Non-acidic (ketone group) Weakly acidic (–OH, pKa ~8.2)
Antimicrobial Activity Limited data Broad-spectrum preservative
Regulatory Status No restrictions reported Restricted in cosmetics (EU)

Functional Differences : The hydroxyl group in propyl paraben enables hydrogen bonding, critical for antimicrobial efficacy, whereas the propionyl group in this compound prioritizes synthetic utility .

Biological Activity

Ethyl 4-propionylbenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis of this compound

This compound can be synthesized through various methods, primarily involving the reaction of ethanol with 4-propanoylbenzoic acid. The synthetic routes typically emphasize high yields and mild reaction conditions, which are crucial for maintaining the integrity of the compound's structure during synthesis .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of microorganisms. A study evaluating various derivatives of benzoate compounds found that several derivatives, including those structurally similar to this compound, demonstrated effective antibacterial and antifungal properties. For instance, compounds were tested against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans, showing promising results in inhibiting their growth .

Analgesic Effects

Another area of interest is the analgesic potential of this compound. In comparative studies with local anesthetics like tetracaine and pramocaine, certain derivatives exhibited comparable or superior analgesic effects. The onset time and duration of analgesia were measured, revealing that some derivatives provided rapid relief with extended effects, making them suitable candidates for pain management applications .

Table 1: Summary of Biological Activities

CompoundAntibacterial ActivityAntifungal ActivityAnalgesic Onset (min)Duration of Analgesia (min)
This compoundSignificant against multiple strainsEffective against Candida albicans8.3 ± 0.4254.6 ± 3.6
TetracaineHighLow12.3 ± 0.9172.3 ± 2.6
PramocaineModerateModerate10.4 ± 0.8166.5 ± 2.3

The biological activity of this compound may be attributed to its structural characteristics, which facilitate interactions with microbial cell membranes and pain receptors. The presence of the propionyl group enhances lipophilicity, potentially increasing cell membrane permeability and leading to greater antimicrobial efficacy .

Q & A

Basic: How can researchers optimize the synthesis of Ethyl 4-propionylbenzoate to improve yield and purity?

Methodological Answer:
Optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) while monitoring yield and purity via analytical techniques (e.g., HPLC, TLC). For example, esterification of 4-propionylbenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄) may benefit from reflux conditions and molecular sieves to absorb water, shifting equilibrium toward product formation. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) can enhance purity. Researchers should cross-reference synthetic protocols for structurally similar esters (e.g., ethyl benzoate derivatives) in authoritative databases like NIST Chemistry WebBook . Ensure alignment with ’s emphasis on defining independent/dependent variables (e.g., catalyst type vs. yield) and documenting raw data in appendices .

Advanced: What strategies resolve contradictions between experimental and computational data on this compound’s reactivity?

Methodological Answer:
Contradictions often arise from approximations in computational models (e.g., DFT functional selection) or experimental artifacts (e.g., solvent effects, impurities). Cross-validation is critical:

  • Experimental: Replicate under controlled conditions (e.g., inert atmosphere, standardized solvent purity) .
  • Computational: Test multiple theoretical models (e.g., MP2 vs. B3LYP) and validate against experimental spectroscopic data (e.g., NMR chemical shifts, IR stretching frequencies) .
  • Error Analysis: Quantify uncertainties (e.g., ±0.5% yield variance from gravimetric measurements) and compare with computational error margins .

    Reference ’s criteria for evaluating methodological uncertainties and ’s guidance on consulting domain experts .

Basic: What are best practices for characterizing this compound using spectroscopic methods?

Methodological Answer:

  • NMR: Assign peaks via DEPT-135 (distinguishing CH₃, CH₂, CH groups) and 2D techniques (COSY, HSQC) to resolve aromatic proton coupling in the benzoate ring .
  • IR: Confirm ester carbonyl (C=O) stretch near 1720 cm⁻¹ and ketone (C=O) from the propionyl group at ~1680 cm⁻¹.
  • Mass Spectrometry: Use high-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of ethoxy group).
    Processed data should be included in the main text, while raw spectra are appended (per ) . Cross-check with NIST data for validation .

Advanced: How to design experiments probing solvent effects on this compound’s catalytic activity?

Methodological Answer:

  • Variables: Independent = solvent polarity (e.g., dielectric constant); Dependent = reaction rate or yield.
  • Control: Maintain constant temperature, substrate concentration, and catalyst loading.
  • Solvent Series: Test aprotic (e.g., DMSO, THF) vs. protic (e.g., MeOH, H₂O) solvents.
  • Kinetic Analysis: Use UV-Vis spectroscopy or GC-MS to monitor reaction progress.
    Align with ’s structured research design, ensuring sub-objectives map to specific solvent classes . Document solvent purity and source to mitigate confounding variables .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis or purification to avoid inhalation of vapors.
  • Storage: Keep in airtight containers away from light and moisture; monitor degradation via periodic HPLC analysis .
  • Waste Disposal: Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .
    Refer to SDS guidelines in for exposure controls and regulatory compliance .

Advanced: How should researchers address conflicting spectroscopic data for this compound?

Methodological Answer:

  • Repetition: Re-run analyses under identical conditions to confirm reproducibility.
  • Alternative Techniques: Validate NMR assignments via ¹³C NMR or X-ray crystallography if available.
  • Collaboration: Consult spectroscopy experts or databases (e.g., NIST) to resolve ambiguous peaks .
  • Error Logs: Document instrument calibration dates and environmental conditions (e.g., temperature fluctuations) .
    ’s emphasis on error analysis and ’s expert consultation framework are critical here .

Basic: How to ensure ethical compliance in studies involving hazardous intermediates like this compound?

Methodological Answer:

  • Risk Assessment: Pre-approve protocols with institutional safety committees, addressing spill containment and emergency response .
  • Training: Ensure all personnel complete chemical safety training (e.g., OSHA standards).
  • Transparency: Disclose hazards in publications and adhere to FAIR data principles for reproducibility .
    Reference ’s ethical responsibilities to respondents and the profession .

Advanced: What computational tools predict the stability of this compound derivatives?

Methodological Answer:

  • Software: Use Gaussian, ORCA, or NWChem for DFT calculations to estimate thermodynamic stability (ΔG of formation).
  • Parameters: Compare gas-phase vs. solvated models (e.g., PCM for solvent effects).
  • Validation: Cross-check computed vibrational frequencies with experimental IR data .
    Align with ’s requirement for hypothesis-driven analysis and ’s literature-search protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-propionylbenzoate
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